6-phenyl-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyridazin-3(2H)-one
Description
6-Phenyl-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyridazin-3(2H)-one is a heterocyclic compound featuring a pyridazinone core substituted with a phenyl group at position 6 and a 3-phenyl-1,2,4-oxadiazole-methyl moiety at position 2. The 1,2,4-oxadiazole ring in this compound enhances its metabolic stability and binding affinity due to its electron-deficient nature and hydrogen-bonding capacity .
Synthesis of analogous pyridazinone derivatives typically involves nucleophilic substitution reactions. For example, 5-chloro-6-phenylpyridazin-3(2H)-one derivatives are synthesized via reactions with halides in the presence of potassium carbonate and acetone, yielding substituted products under mild conditions . The inclusion of 1,2,4-oxadiazole motifs often requires additional steps, such as cyclization of amidoxime intermediates with carboxylic acid derivatives .
Properties
IUPAC Name |
6-phenyl-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O2/c24-18-12-11-16(14-7-3-1-4-8-14)21-23(18)13-17-20-19(22-25-17)15-9-5-2-6-10-15/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADUBJIALRWTGJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-phenyl-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyridazin-3(2H)-one is a member of the pyridazinone family, which has garnered attention for its diverse biological activities. Pyridazinones are known for their potential as therapeutic agents, exhibiting properties such as anti-inflammatory, antimicrobial, and antioxidant effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a pyridazinone ring fused with an oxadiazole moiety, which is significant for its biological interactions.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyridazinones exhibit notable antimicrobial properties. For instance, in vitro evaluations indicated that compounds similar to This compound displayed significant inhibition against various bacterial strains. A study reported maximum zones of inhibition for related compounds against Staphylococcus aureus and Escherichia coli, with values reaching up to 32 mm and 29 mm respectively .
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| III j | Staphylococcus aureus | 32 |
| III n | Escherichia coli | 29 |
Antioxidant Activity
The antioxidant potential of pyridazinone derivatives has also been investigated. One study highlighted that certain derivatives exhibited up to 89.393% inhibition at concentrations of 1000 μg/ml, indicating strong antioxidant capabilities . The relationship between antioxidant activity and anti-inflammatory properties was emphasized, suggesting that these compounds might serve dual roles in therapeutic applications.
Anti-inflammatory Effects
Pyridazinones are recognized for their anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase enzymes (COX), which play a critical role in the inflammatory process. In silico docking studies have shown favorable interactions between pyridazinones and COX enzymes, supporting their potential as anti-inflammatory agents .
Case Studies
Several case studies have focused on the synthesis and evaluation of pyridazinone derivatives:
- Synthesis and Evaluation : A study synthesized various pyridazinone derivatives and evaluated their biological activities. Among them, certain compounds showed promising results against Gram-positive and Gram-negative bacteria.
- Antifungal Activity : Another research effort explored the antifungal properties of related compounds. Compounds were tested against fungi such as Fusarium oxysporum and Gibberella zeae, with some derivatives showing inhibition rates exceeding 40% at a concentration of 50 μg/mL .
Research Findings
Research findings indicate that the biological activities of This compound are influenced by its chemical structure. The presence of both the phenyl and oxadiazole groups enhances its interaction with biological targets:
- Analgesic Activity : Some related pyridazinones have been reported to possess analgesic effects, further expanding their therapeutic potential .
- Neuroprotective Properties : Emerging studies suggest that certain derivatives may also exhibit neuroprotective effects by inhibiting specific pathways involved in neuroinflammation .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has shown that compounds containing oxadiazole moieties exhibit promising anticancer properties. For instance, derivatives of 3-phenyl-1,2,4-oxadiazole have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Studies indicate that the incorporation of the pyridazine structure enhances the bioactivity of these compounds against different cancer cell lines .
1.2 Antimicrobial Properties
The oxadiazole ring has been associated with antimicrobial activity. Compounds similar to 6-phenyl-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyridazin-3(2H)-one have demonstrated efficacy against a range of bacterial and fungal pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymatic pathways .
Material Science
2.1 Fluorescent Materials
The unique photophysical properties of oxadiazole derivatives make them suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors. The compound can be utilized in the development of sensors for detecting heavy metals such as mercury (Hg²⁺), where it exhibits significant fluorescence quenching in the presence of specific ions . This property is particularly useful for environmental monitoring and safety applications.
2.2 Polymer Chemistry
In polymer science, oxadiazole-containing compounds are being explored as additives to enhance the thermal stability and mechanical properties of polymers. Their incorporation into polymer matrices can improve resistance to degradation under thermal stress, making them suitable for high-performance applications .
Analytical Chemistry
3.1 Chemosensors
The compound serves as a chemosensor for detecting various analytes due to its selective binding properties. For example, studies have shown that it can selectively recognize cations like Hg²⁺ through fluorescence quenching mechanisms, which can be quantitatively analyzed using spectroscopic methods . This capability is invaluable in developing sensitive analytical tools for environmental analysis.
3.2 Spectroscopic Applications
The absorption and emission characteristics of this compound allow its use in spectroscopic studies aimed at understanding molecular interactions and dynamics in various environments . Such studies contribute to the broader field of photochemistry and molecular biology.
Case Studies
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyridazinone Derivatives
Key Observations:
- 1,2,4-Oxadiazole vs. 1,2,4-Triazole : The target compound’s 1,2,4-oxadiazole group offers greater metabolic stability compared to the thione-containing 1,2,4-triazole in Mishra et al.’s derivative . However, the thione group in triazole derivatives enhances antifungal activity by interacting with fungal cytochrome P450 enzymes .
- Substituent Effects : Chlorine at position 5 (e.g., 5-chloro-6-phenyl derivatives) increases lipophilicity and antihypertensive activity, while bulky aryl groups reduce antifungal efficacy .
Pharmacological and Physicochemical Properties
Table 2: Pharmacological Comparison
*Predicted using QikProp (Schrödinger Suite).
Key Findings:
- Antifungal Activity : The target compound’s lack of reported data contrasts with the high activity of triazole-thione derivatives (e.g., compound 5g), which match voriconazole’s MIC values . The 1,2,4-oxadiazole’s electron-withdrawing nature may reduce membrane permeability compared to thione-containing analogs.
- Structural Flexibility: Saturated dihydropyridazinones (e.g., Mishra et al.) show improved solubility over fully aromatic derivatives, balancing pharmacokinetic profiles .
Q & A
Q. What are the optimal synthetic routes for 6-phenyl-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyridazin-3(2H)-one, and how can reaction parameters be controlled to maximize yield?
Methodological Answer: The synthesis typically involves multi-step pathways, starting with hydrazide precursors and oxadiazole intermediates. A common approach includes:
- Step 1: Cyclocondensation of substituted hydrazides with nitriles or carboxylic acid derivatives to form the 1,2,4-oxadiazole ring.
- Step 2: Alkylation of the pyridazinone core using oxadiazole-containing benzyl halides under basic conditions (e.g., NaH in DMF).
Critical Parameters: - Temperature: Maintain 80–100°C during cyclocondensation to prevent side reactions.
- Solvent Choice: Use polar aprotic solvents (e.g., DMF or THF) for alkylation to enhance nucleophilicity.
- pH Control: Neutral to slightly basic conditions (pH 7–9) minimize hydrolysis of reactive intermediates.
Yield Optimization: Monitor reaction progress via TLC or HPLC. Purify via column chromatography using silica gel and ethyl acetate/hexane gradients. Reported yields for analogous compounds range from 45–75% .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer: Use a combination of:
- NMR Spectroscopy:
- ¹H NMR: Identify aromatic protons (δ 7.2–8.5 ppm), methylene groups adjacent to the oxadiazole (δ 4.5–5.0 ppm), and pyridazinone carbonyl (δ ~165 ppm in ¹³C NMR).
- 2D NMR (HSQC, HMBC): Resolve connectivity between the oxadiazole and pyridazinone moieties.
- IR Spectroscopy: Confirm carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and oxadiazole ring vibrations (C=N at ~1600 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (C₂₀H₁₅N₄O₂) with <2 ppm error.
Validation: Compare spectral data with structurally analogous compounds (e.g., bromophenyl or methoxyphenyl derivatives) .
Q. How can initial biological activity screening be designed to evaluate its potential pharmacological applications?
Methodological Answer: Prioritize assays based on structural analogs’ known activities (e.g., antimicrobial, anti-inflammatory):
- Antimicrobial Activity: Use microdilution assays (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin).
- Enzyme Inhibition: Screen against phosphodiesterase (PDE) isoforms via fluorescence-based assays (e.g., cAMP/cGMP hydrolysis).
- Cytotoxicity: Test on cancer cell lines (e.g., HeLa, MCF-7) using MTT or resazurin assays. IC₅₀ values <10 µM warrant further study.
Data Interpretation: Normalize activity to reference compounds and adjust for solubility limitations (use DMSO <1% v/v) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically conducted to optimize bioactivity?
Methodological Answer:
- Substituent Variation: Synthesize derivatives with modifications to:
- Phenyl Rings: Introduce electron-withdrawing (e.g., -NO₂, -CF₃) or donating (-OCH₃) groups to alter electronic effects.
- Oxadiazole Linker: Replace the methylene bridge with ethylene or introduce heteroatoms (e.g., sulfur).
- Assay Parallelism: Test all derivatives in the same biological models to ensure comparability.
- Computational Modeling: Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to targets like PDE4 or bacterial topoisomerases. Prioritize derivatives with ΔG < -8 kcal/mol .
Q. What experimental strategies resolve contradictions in biological activity data across different studies?
Methodological Answer:
- Standardize Assay Conditions: Ensure consistent parameters (e.g., pH, temperature, cell passage number) across labs.
- Orthogonal Validation: Confirm hits using unrelated methods (e.g., SPR for binding affinity if initial data came from enzyme assays).
- Meta-Analysis: Use tools like RevMan to statistically reconcile disparate results, focusing on effect sizes and confidence intervals.
Example: If one study reports IC₅₀ = 2 µM (PDE4B) and another finds no activity, re-test with identical enzyme batches and co-factor concentrations .
Q. How can the mechanism of action be elucidated for this compound’s antimicrobial activity?
Methodological Answer:
- Target Identification:
- Proteomics: Use 2D gel electrophoresis or SILAC to identify differentially expressed proteins in treated vs. untreated bacteria.
- Resistance Induction: Serial passage bacteria under sublethal compound concentrations; sequence genomes to identify mutated targets.
- Functional Studies:
- Membrane Permeability: Assess via SYTOX Green uptake in Gram-negative strains.
- Biofilm Disruption: Quantify using crystal violet assays.
Case Study: Analogous oxadiazole derivatives disrupt DNA gyrase; validate via supercoiling assays .
Q. What computational approaches predict metabolic stability and toxicity early in development?
Methodological Answer:
- ADMET Prediction: Use QikProp or ADMETlab 2.0 to estimate:
- Metabolic Sites: CYP3A4-mediated oxidation of phenyl rings (highlighted by MetaSite).
- hERG Inhibition Risk: Flag compounds with predicted IC₅₀ < 1 µM.
- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding mode stability to off-targets (e.g., cardiac ion channels).
Validation: Compare in vitro microsomal stability (t₁/₂ > 30 min desirable) and Ames test results .
Q. How should degradation studies be designed to assess environmental impact under regulatory guidelines?
Methodological Answer:
- Hydrolytic Stability: Incubate at pH 2, 7, and 9 (37°C, 14 days); monitor via LC-MS for breakdown products (e.g., pyridazinone hydrolysis to diketones).
- Photolysis: Expose to UV light (λ = 254 nm) in aqueous solutions; quantify half-life using first-order kinetics.
- Ecotoxicity: Test on Daphnia magna (48-h LC₅₀) and Vibrio fischeri (bioluminescence inhibition).
Compliance: Align with OECD Guidelines 111 (Hydrolysis) and 201 (Algae Growth Inhibition) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
